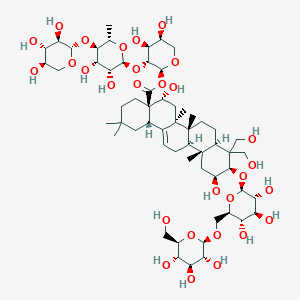
去皂苷-川贝皂苷D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
化学
在化学方面,去甲桔梗皂苷D3 因其独特的三萜结构而被研究,该结构可作为合成其他生物活性化合物的先驱 .
生物学
在生物学上,去甲桔梗皂苷D3 已显示出在调节免疫反应方面的潜力,使其成为抗炎治疗的候选药物 .
医学
在医学上,去甲桔梗皂苷D3 正在研究其抗癌特性。 研究表明它可以诱导癌细胞凋亡并抑制肿瘤生长 .
工业
作用机制
生化分析
Biochemical Properties
Deapi-platycodin D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling pathways . These interactions influence the biochemical reactions within the cell, leading to changes in cellular function.
Cellular Effects
Deapi-platycodin D3 has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in asthmatic mice, Deapi-platycodin D3 enhanced airway compliance and decreased resistance, improving airway hyperreactivity and alleviating pathological injury of lung tissues .
Molecular Mechanism
The molecular mechanism of Deapi-platycodin D3 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the phosphorylation of NF-κBp65, p38, ERK1/2, and JNK1/2 proteins in asthma mice, suggesting a potential mechanism of action .
Temporal Effects in Laboratory Settings
The effects of Deapi-platycodin D3 change over time in laboratory settings. Studies have shown that it can enhance the airway compliance and decrease resistance in asthmatic mice over time
Metabolic Pathways
Deapi-platycodin D3 is involved in several metabolic pathways. It has been shown to modulate the MAPK/NF-κB signaling pathway
准备方法
合成路线和反应条件
去甲桔梗皂苷D3主要通过从桔梗根中提取获得。提取过程通常包括以下步骤:
干燥和研磨: 根部被干燥并研磨成细粉。
溶剂提取: 粉末状根部用甲醇或乙醇等溶剂进行溶剂提取。
工业生产方法
去甲桔梗皂苷D3的工业生产遵循类似的提取和纯化工艺,但规模更大。 采用高效液相色谱 (HPLC) 等先进技术以确保高纯度和高产率 .
化学反应分析
反应类型
去甲桔梗皂苷D3 经历了各种化学反应,包括:
氧化: 该反应可以修饰化合物中存在的羟基。
还原: 还原反应可以改变三萜结构,从而可能改变其生物活性。
常用试剂和条件
氧化剂: 高锰酸钾 (KMnO₄)、过氧化氢 (H₂O₂)。
还原剂: 硼氢化钠 (NaBH₄)、氢化铝锂 (LiAlH₄)。
取代试剂: 卤素、烷基化试剂.
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致酮或羧酸的形成,而还原会导致醇的形成 .
相似化合物的比较
类似化合物
桔梗皂苷D: 桔梗中另一种具有类似抗炎和抗癌特性的三萜皂苷。
桔梗皂苷A: 以其免疫调节作用而闻名。
桔梗皂苷C: 表现出抗炎和抗肿瘤活性.
独特性
去甲桔梗皂苷D3 因其独特的分子结构而独一无二,与其他桔梗皂苷相比,该结构提供了独特的生物活性。 它能够调节多种途径,使其成为治疗研究中的多功能化合物 .
属性
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O29/c1-22-44(84-48-40(73)33(66)26(63)17-78-48)39(72)43(76)49(81-22)85-45-34(67)27(64)18-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(62)46(57(20-60,21-61)31(54)9-10-55(30,5)56(23,6)15-32(58)65)86-50-42(75)38(71)36(69)29(83-50)19-80-47-41(74)37(70)35(68)28(16-59)82-47/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45+,46-,47+,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKFVBGHXCISC-UEZGXTIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O29 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
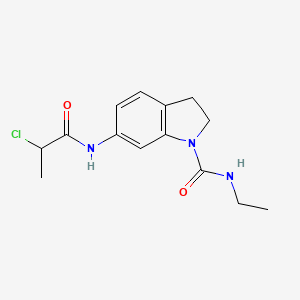
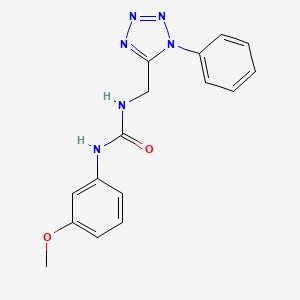
![N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2398753.png)

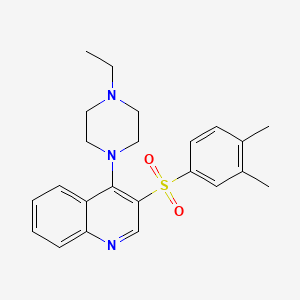
![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)
![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/new.no-structure.jpg)
![3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE](/img/structure/B2398761.png)
![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)
![N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B2398764.png)
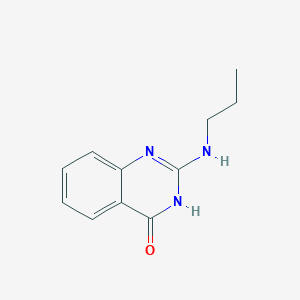
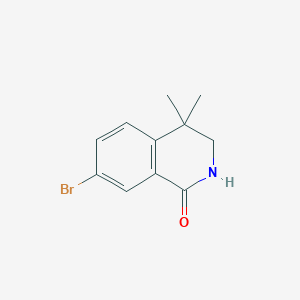
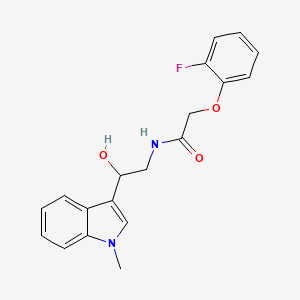
![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)
